5-Methylthiophene-2-carboxamide: A Technical Guide for Advanced Research
5-Methylthiophene-2-carboxamide: A Technical Guide for Advanced Research
This guide provides an in-depth technical overview of 5-methylthiophene-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues, particularly the broader class of thiophene-2-carboxamides, to provide a robust framework for researchers. The foundational CAS Number for the closely related precursor, 5-methylthiophene-2-carboxylic acid, is 1918-79-2 [1][2].
Introduction: The Thiophene-2-Carboxamide Scaffold
The thiophene ring is a privileged scaffold in drug discovery, known for its versatile biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties[3]. The incorporation of a carboxamide group at the 2-position further enhances its potential for forming crucial hydrogen bonds with biological targets, making thiophene-2-carboxamides a significant class of compounds for lead optimization in drug development[3]. The addition of a methyl group at the 5-position, as in 5-methylthiophene-2-carboxamide, can modulate the electronic properties and steric profile of the molecule, potentially influencing its biological activity and metabolic stability.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Caption: Proposed two-step synthesis of 5-methylthiophene-2-carboxamide.
Causality Behind Experimental Choices:
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Acid Activation: The conversion of the carboxylic acid to an acyl chloride with thionyl chloride is a classic and highly efficient method. The use of a catalytic amount of pyridine accelerates the reaction by forming a more reactive intermediate. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ease of removal.
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Amination: The subsequent reaction of the acyl chloride with aqueous ammonia is a straightforward nucleophilic acyl substitution. Performing the addition at 0 °C helps to control the exothermicity of the reaction.
Alternative Synthetic Strategy: Direct Amidation
Direct amidation of the carboxylic acid using coupling reagents is another viable, albeit often more expensive, route. Reagents such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt, DMAP) can facilitate the formation of the amide bond directly with an ammonia source.
Physicochemical Properties (Predicted and Inferred)
Direct experimental data for 5-methylthiophene-2-carboxamide is scarce. The following table summarizes key physicochemical properties, with some values predicted based on its structure and data from closely related compounds like 5-methylthiophene-2-carboxylic acid and 5-methylthiophene-2-carboxaldehyde[4].
| Property | Value | Source |
| Molecular Formula | C₆H₇NOS | Calculated |
| Molecular Weight | 141.19 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and ether.[5] | Inferred |
Spectroscopic Characterization (Predicted)
The identity and purity of synthesized 5-methylthiophene-2-carboxamide would be confirmed using standard spectroscopic techniques.
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¹H NMR: Expected signals would include a singlet for the methyl protons, two doublets for the thiophene ring protons, and two broad singlets for the amide protons.
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¹³C NMR: Signals corresponding to the methyl carbon, the four thiophene ring carbons (two quaternary and two tertiary), and the carbonyl carbon of the amide would be expected.
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IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the primary amide, a strong C=O stretching vibration, and C-H and C=C stretching vibrations from the thiophene ring.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed.
Potential Applications in Drug Discovery and Materials Science
The thiophene-2-carboxamide scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown promise as:
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Anticancer Agents: Thiophene carboxamides have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression[3].
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Antibacterial and Antifungal Agents: The scaffold is present in numerous compounds with potent antimicrobial activity[3].
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Antiprotozoal Agents: Nitro-substituted thiophene carboxamides have been identified as having significant antileishmanial activity[6].
In materials science, the thiophene core is a key component of conducting polymers and organic semiconductors. The introduction of functional groups like the carboxamide can be used to tune the electronic properties and intermolecular interactions of these materials.
Experimental Protocol: Synthesis of 5-Methylthiophene-2-carboxamide
The following is a detailed, self-validating protocol for the synthesis of 5-methylthiophene-2-carboxamide, based on the acid chloride route.
Step 1: Synthesis of 5-Methylthiophene-2-carbonyl chloride
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To a stirred solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of pyridine (0.05 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The crude 5-methylthiophene-2-carbonyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 5-Methylthiophene-2-carboxamide
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Dissolve the crude 5-methylthiophene-2-carbonyl chloride in dry DCM (10 mL/g).
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Cool the solution to 0 °C in an ice bath.
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Slowly add an excess of concentrated aqueous ammonia (3.0 eq) dropwise with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction by TLC.
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Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography on silica gel to afford pure 5-methylthiophene-2-carboxamide.
Caption: Experimental workflow for the synthesis of 5-methylthiophene-2-carboxamide.
Conclusion
5-Methylthiophene-2-carboxamide represents a valuable, yet underexplored, chemical entity with significant potential in both medicinal chemistry and materials science. The synthetic routes outlined in this guide provide a clear path for its preparation, enabling further investigation into its properties and applications. The structural similarity to well-studied thiophene-2-carboxamides suggests a high probability of interesting biological activity, making it a compelling target for future research endeavors.
References
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PubChem. 5-Methyl-2-thiophenecarboxaldehyde. [Link]
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Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]
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Durham E-Theses. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. [Link]
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ResearchGate. Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. [Link]
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